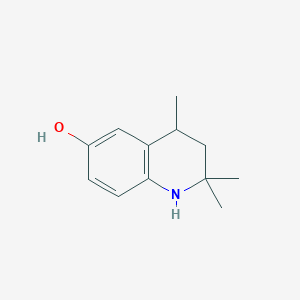

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-6,8,13-14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUZAQKIFRPZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403212 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61855-46-7 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol basic properties

An In-Depth Technical Guide to the Basic Properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (HTHQ)

Abstract

This technical guide provides a comprehensive overview of this compound (HTHQ), a synthetic heterocyclic compound of significant interest in medicinal chemistry and neuropharmacology. Evolving from the chemical lineage of industrial antioxidants, HTHQ has emerged as a potent neuroprotective agent with demonstrated efficacy in preclinical models of Parkinson's disease. This document delineates its fundamental chemical and physical properties, explores its core biological mechanisms centered on antioxidant and anti-inflammatory activities, and details its synthesis and analytical characterization. Designed for researchers, scientists, and drug development professionals, this guide synthesizes current knowledge, provides field-proven insights into experimental design, and offers a robust framework for future investigation of this promising therapeutic candidate.

Introduction

The Tetrahydroquinoline Scaffold: A Privileged Structure

The 1,2,3,4-tetrahydroquinoline core is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity. Derivatives of this scaffold are known to exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties[1][2][3]. The conformational flexibility imparted by the saturated heterocyclic ring, combined with the diverse substitution patterns possible on the aromatic ring, makes it a versatile template for drug design[1][3].

From Industrial Antioxidant to Neuroprotective Agent: The Lineage of HTHQ

The development of HTHQ is a compelling example of repurposing a chemical backbone from industrial applications to advanced biomedical research. Its precursor, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), and its polymerized form are widely used as highly effective antioxidants (often known as "Antioxidant RD") to prevent degradation in the rubber and polymer industries[4][5][6][7]. Scientists hypothesized that by modifying this robust antioxidant scaffold—specifically through hydrogenation of the dihydroquinoline ring to a tetrahydroquinoline and the introduction of a hydroxyl group—a new class of compounds with enhanced biocompatibility and targeted therapeutic action could be created. This led to the synthesis of HTHQ, which leverages the inherent radical-scavenging ability of the quinoline nitrogen and enhances it with a phenolic hydroxyl group, creating a powerful agent against oxidative stress in biological systems[3][8].

Chemical and Physical Properties

Compound Identification

-

Systematic Name: this compound

-

Abbreviation: HTHQ

-

Molecular Formula: C₁₂H₁₇NO[9]

-

Molecular Weight: 191.27 g/mol [9]

-

CAS Number: While a specific CAS number for the 6-hydroxy isomer is not prominently available in public databases, it is a derivative of the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold (CAS: 4497-58-9)[1].

Physicochemical Data

Direct experimental data for HTHQ is limited. The following table summarizes key properties, with some values estimated based on its parent structure and closely related analogs.

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be an off-white to light-brown solid or oil. | Based on analogs like 1,2,3,4-tetrahydroquinolin-6-ol (Off-White Solid)[10] and the TMQ precursor (Yellow to Brown Oil). |

| Melting Point | Not determined. | |

| Boiling Point | > 290 °C (Estimate) | Based on the boiling point of the precursor 1,2-dihydro-2,2,4-trimethylquinoline[4]. |

| Solubility | Soluble in chloroform; slightly soluble in DMSO and ethyl acetate. | Inferred from the solubility profile of its precursor[4]. |

| XLogP3 | ~2.9 | Based on the computed value for the isomeric 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-8-ol[9]. |

| Storage | Store at 2-8°C, sealed in a dry, dark place. | Standard recommendation for quinoline derivatives to prevent degradation from air and light[4]. |

Core Biological Activity: Antioxidant and Neuroprotective Mechanisms

HTHQ's therapeutic potential stems from its multifaceted ability to counteract the cellular damage central to neurodegenerative diseases like Parkinson's. Its mechanism is not merely passive radical scavenging but involves the active modulation of critical cellular defense pathways.

Direct and Indirect Antioxidant Action

The chemical structure of HTHQ is optimized for antioxidant activity. The secondary amine within the tetrahydroquinoline ring and, most importantly, the phenolic hydroxyl group at the 6-position are capable of donating hydrogen atoms to neutralize reactive oxygen species (ROS)[3]. Beyond this direct effect, HTHQ administration in preclinical models leads to a significant upregulation of the body's own antioxidant machinery. It enhances the expression of key transcription factors like Nrf2 and Foxo1, which in turn boosts the production of endogenous antioxidant enzymes[11].

Attenuation of Neuroinflammation

Oxidative stress is a primary trigger for neuroinflammation. By reducing the cellular burden of ROS, HTHQ effectively dampens the activation of the pro-inflammatory transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)[8][12]. This leads to a decreased production of pro-inflammatory cytokines and reduces the inflammatory cascade that contributes to neuronal death[8][12].

Chaperone Activity and Anti-Apoptotic Effects

In a rotenone-induced model of Parkinson's disease, HTHQ was shown to normalize the activity of cellular chaperones and suppress apoptosis (programmed cell death)[11]. This suggests that HTHQ helps maintain protein homeostasis and prevents the activation of cell death pathways, further protecting neurons from degeneration.

Recommended Analytical Workflow for Structural Verification

Ensuring the identity and purity of synthesized HTHQ is critical. A self-validating system of orthogonal analytical techniques should be employed.

-

Objective: To confirm the covalent structure of HTHQ and its isomers.

-

Methodology:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum. Key expected signals include aromatic protons (confirming substitution pattern), a broad singlet for the N-H proton, a singlet for the O-H proton, and aliphatic signals corresponding to the CH and CH₂ groups of the saturated ring and the three methyl groups.[13]

-

Acquire a ¹³C NMR spectrum to confirm the number and type of carbon atoms.

-

Perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons, definitively assigning the structure and confirming the 6-hydroxy substitution pattern.[13]

-

-

Causality: ¹H NMR confirms the proton environment and coupling, while ¹³C NMR verifies the carbon backbone. 2D NMR provides unambiguous proof of atom connectivity, validating the final structure against potential isomers.

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire a full scan mass spectrum in positive ion mode. The primary observed ion should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 192.28.

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

-

-

Causality: This technique directly measures the mass-to-charge ratio, providing definitive confirmation of the molecular formula and serving as a primary check on the success of the synthesis.

-

Objective: To determine the purity of the final compound.

-

Methodology:

-

Develop a reverse-phase HPLC method, typically using a C18 column.

-

Use a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) to elute the compound.

-

Monitor the elution profile using a UV detector, selecting a wavelength where the chromophore absorbs strongly (e.g., ~254 nm or ~280 nm).

-

Inject a known concentration of the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

-

Causality: HPLC separates the target compound from unreacted starting materials, byproducts, and impurities. This protocol validates the effectiveness of the purification process and ensures the compound is suitable for biological assays.

Applications in Research and Drug Development

Preclinical Efficacy in Parkinson's Disease Models

The most compelling application of HTHQ to date is in the study of Parkinson's disease (PD). In rat models where PD-like pathology was induced by the neurotoxin rotenone, administration of HTHQ demonstrated remarkable neuroprotective effects.[11]

-

Oxidative Stress Reduction: HTHQ significantly lowered markers of oxidative damage, including lipid and protein oxidation products.[8][12]

-

Improved Motor Function: Animals treated with HTHQ showed improved motor coordination scores compared to untreated pathological models.[12]

-

Dopaminergic Neuron Protection: HTHQ treatment attenuated the loss of tyrosine hydroxylase, a key enzyme in dopamine synthesis, indicating protection of the vulnerable dopaminergic neurons.[8]

-

Comparative Efficacy: In these studies, HTHQ was found to be more effective than the established PD drug rasagiline across several key parameters.[8]

Potential as a Lead Compound

HTHQ serves as an excellent lead compound for further drug development. Its proven efficacy and well-defined mechanism of action provide a strong foundation for optimization. Future research could focus on modifying the scaffold to enhance properties such as:

-

Blood-Brain Barrier (BBB) Permeability: The saturated heterocycle of HTHQ already contributes to conformational flexibility, which is beneficial for BBB penetration.[3] Further lipophilic modifications could enhance this.

-

Metabolic Stability: Investigating the metabolic fate of HTHQ could guide modifications to increase its biological half-life.

-

Target Specificity: Derivatives could be designed to interact with other relevant targets in the neurodegenerative cascade.

Safety and Handling

Toxicological Profile

There is currently no comprehensive toxicological dataset for HTHQ itself. However, information from its precursors and related structures necessitates careful handling.

-

The precursor, 1,2-dihydro-2,2,4-trimethylquinoline, is a derivative of quinoline, which is a known rodent carcinogen.[4]

-

It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.

-

The polymerized form is considered harmful to aquatic life with long-lasting effects.

Recommended Handling Procedures

Given the profile of its chemical class, standard laboratory precautions are required.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent release into the environment.

Conclusion

This compound is a highly promising molecule at the intersection of industrial chemistry and modern neuropharmacology. It possesses a potent, multi-pronged mechanism of action that directly counters the oxidative stress and neuroinflammation at the heart of neurodegenerative diseases. Its demonstrated efficacy in preclinical models of Parkinson's disease establishes it as a valuable research tool and a credible lead compound for the development of next-generation neuroprotective therapeutics. Further investigation into its pharmacokinetics, long-term safety, and clinical potential is highly warranted.

References

- PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

- PubChem. (n.d.). 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol.

- Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline.

- Liu, Y., et al. (n.d.). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.

- ResearchGate. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.

- PubChem. (n.d.). 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-6-ol.

- PubMed. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease....

- ResearchGate. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation....

- PubMed. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation....

- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-6-ol.

- Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.

- Google Patents. (n.d.). US3244683A - Polymerization of 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

- MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation....

- ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 147-47-7 | CAS DataBase [m.chemicalbook.com]

- 5. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 6. asianpubs.org [asianpubs.org]

- 7. CAS 26780-96-1: 2,2,4-Trimethyl-1,2-dihydroquinoline polym… [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | C12H17NO | CID 3684642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,3,4-TETRAHYDROQUINOLIN-6-OL | 3373-00-0 [amp.chemicalbook.com]

- 11. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Dual-Pronged Antioxidant Strategy of Tert-butylhydroquinone (TBHQ): A Mechanistic Guide

Introduction: Beyond a Simple Preservative

Tert-butylhydroquinone (TBHQ), chemically known as 2-(1,1-dimethylethyl)-1,4-benzenediol, is a synthetic phenolic antioxidant renowned for its efficacy in preventing oxidative degradation, particularly in fats and oils.[1][2] While widely recognized in the food industry for extending the shelf life of products, its utility and mechanism of action are of significant interest to researchers in drug development and the broader biomedical field.[1][3] TBHQ is also a metabolite of butylated hydroxyanisole (BHA).[4] This guide provides an in-depth exploration of the core antioxidant mechanisms of TBHQ, moving beyond a superficial overview to a detailed analysis of its direct and indirect modes of action, supported by experimental validation protocols.

The primary antioxidant functionality of TBHQ operates through a sophisticated, dual-pronged approach:

-

Direct Radical Scavenging: A frontline defense mechanism where TBHQ directly neutralizes reactive oxygen species (ROS).

-

Indirect Antioxidant Activity via Nrf2 Pathway Activation: A more profound, cellular-level response where TBHQ upregulates the endogenous antioxidant machinery.

This guide will dissect these mechanisms, providing the causal relationships behind experimental choices and offering actionable protocols for their investigation.

Part 1: The Frontline Defense - Direct Radical Scavenging

At its core, TBHQ is a phenolic compound, a structural feature that is fundamental to its antioxidant properties.[3] The presence of hydroxyl (-OH) groups on the aromatic ring allows TBHQ to act as a potent free radical scavenger.[3]

Mechanism of Action: Hydrogen Atom Transfer (HAT)

The principal mechanism by which TBHQ neutralizes free radicals is through Hydrogen Atom Transfer (HAT) .[3][5]

-

Initiation: Oxidative processes are often initiated by highly reactive free radicals (R•), such as peroxyl radicals (ROO•), which can abstract a hydrogen atom from susceptible molecules like unsaturated fatty acids, propagating a damaging chain reaction.[3]

-

Intervention: TBHQ readily donates a hydrogen atom from one of its hydroxyl groups to the free radical.[1][3]

-

Termination: This donation neutralizes the reactive radical (R• becomes RH), effectively terminating the oxidation chain reaction.[3] The resulting TBHQ radical is comparatively stable due to resonance delocalization of the unpaired electron across its aromatic ring, which prevents it from initiating further oxidation.[3]

This direct scavenging activity is particularly effective in lipid-rich environments, making TBHQ an excellent preservative for fats and oils.[2][3]

Caption: Hydrogen Atom Transfer (HAT) by TBHQ.

Experimental Validation: In Vitro Antioxidant Capacity Assays

The direct radical scavenging activity of TBHQ can be quantified using several established in vitro assays. The choice of assay depends on the specific type of antioxidant activity being investigated (e.g., radical scavenging, reducing power).

Table 1: Common In Vitro Antioxidant Assays

| Assay | Principle | Measured Outcome |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7] | Decrease in absorbance at ~517 nm.[7] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). Applicable to both hydrophilic and lipophilic antioxidants.[8] | Decrease in absorbance at ~734 nm. |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH.[8][9] | Preservation of fluorescence over time. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in a colored product.[8][10] | Increase in absorbance at ~593 nm.[8] |

Part 2: The Master Regulator - Indirect Antioxidant Effects via Nrf2 Activation

Beyond its immediate role as a radical scavenger, TBHQ exerts a more profound and lasting antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12][13] Nrf2 is a transcription factor that serves as a master regulator of the cellular antioxidant response.[14][15]

Mechanism of Action: The Keap1-Nrf2 Pathway

-

Basal State: Under normal conditions, Nrf2 is held in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[14] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[14]

-

Activation by TBHQ: TBHQ is a potent activator of Nrf2.[11][13][16] It is thought that the oxidized form of TBHQ, tert-butylbenzoquinone (TBBQ), acts as an electrophile that reacts with specific cysteine residues on Keap1.[14]

-

Nrf2 Liberation: This modification of Keap1 induces a conformational change that disrupts its ability to bind to Nrf2.[14] This prevents Nrf2 degradation, allowing newly synthesized Nrf2 to accumulate and translocate to the nucleus.[14]

-

Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[14] This drives the transcription of a battery of phase II detoxification enzymes and antioxidant proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[11][13]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.[14]

-

Glutathione S-Transferases (GSTs): Enzymes involved in the conjugation and detoxification of harmful compounds.[12][14]

-

Catalase (CAT) and Superoxide Dismutase (SOD): Key enzymes in the detoxification of reactive oxygen species.[17]

-

This upregulation of the cell's own defense systems provides a sustained and amplified protection against oxidative stress that complements the direct scavenging activity of TBHQ.

Caption: The Keap1-Nrf2 signaling pathway activated by TBHQ.

Experimental Validation: Cellular Assays for Nrf2 Activation

Verifying the activation of the Nrf2 pathway by TBHQ involves a multi-tiered experimental approach, from observing the nuclear translocation of Nrf2 to measuring the expression and activity of its downstream target genes.

Workflow for Assessing Nrf2 Pathway Activation:

Caption: Experimental workflow for validating Nrf2 activation.

Detailed Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol is foundational for demonstrating the primary activation step of the Nrf2 pathway.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2, ARPE-19) at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of TBHQ for specified time points (e.g., 2, 4, 6 hours). Include a vehicle control (e.g., DMSO).

-

-

Cellular Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol. This step is critical to separate nuclear proteins from cytoplasmic proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

To ensure proper fractionation, also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities. An increase in the Nrf2 signal in the nuclear fraction of TBHQ-treated cells compared to the control indicates successful nuclear translocation.

-

Synthesis and Concluding Remarks

The antioxidant mechanism of TBHQ is a compelling example of a dual-action strategy. It provides immediate, direct protection by scavenging harmful free radicals, a mechanism quantifiable by assays such as DPPH and ORAC.[3][6][9] Concurrently, and arguably more significantly for cellular health, it activates the Keap1-Nrf2 signaling pathway, thereby amplifying the cell's intrinsic antioxidant and detoxification capabilities.[11][12][13][14] This indirect mechanism, validated through techniques like Western blotting for Nrf2 translocation and functional assays for downstream enzymes like HO-1, offers a prolonged and robust defense against oxidative stress.

It is important to note that while TBHQ demonstrates potent antioxidant effects, high doses have been associated with potential toxicity, including DNA damage and the generation of reactive species.[18][19] Therefore, understanding the dose-dependent effects is crucial in any research or application. The mechanistic insights and experimental frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness and evaluate the complex and powerful antioxidant properties of TBHQ.

References

- Toxicology of tert-butylhydroquinone (TBHQ). PubMed.

- The Science Behind TBHQ: Antioxidant Mechanisms Explained. NINGBO INNO PHARMCHEM CO.,LTD.

- tert-Butylhydroquinone - Wikipedia. Wikipedia.

- High-Throughput Methods To Assess Lipophilic and Hydrophilic Antioxidant Capacity of Food Extracts in Vitro. ResearchGate.

- Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review. PMC - NIH.

- TBHQ-Overview of Multiple Mechanisms against Oxidative Stress for Attenuating Methamphetamine-Induced Neurotoxicity. PMC - PubMed Central.

- HTHQ against cerebral I/R injury via Nrf2 antioxidant pathway. ResearchGate.

- HTHQ treatment attenuates oxidative stress in PC12 cells following H/R. ResearchGate.

- 1-O-Hexyl-2,3,5-Trimethylhydroquinone Ameliorates the Development of Preeclampsia through Suppression of Oxidative Stress and Endothelial Cell Apoptosis. PubMed Central.

- Guide to Antioxidant TBHQ: Everything You Need to Know. Wellt Chemicals.

- Neuroprotective effects of 1‐O‐hexyl‐2,3,5‐trimethylhydroquinone on ischaemia/reperfusion‐induced neuronal injury by activating the Nrf2/HO‐1 pathway. PubMed Central.

- Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances.

- What is TBHQ (E319) in food: Uses, Mechanism and Safety. foodadditives.

- The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. NIH.

- The Keap1/Nrf2 pathway in health and disease: from the bench to the clinic. Biochemical Society Transactions.

- Review on in vivo and in vitro methods evaluation of antioxidant activity. PMC - NIH.

- Antioxidant activities of two novel synthetic methylbenzenediol derivatives. Czech Journal of Food Sciences.

- How Do Antioxidants Work At A Molecular Level? - Chemistry For Everyone. YouTube.

- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.

- Butylated hydroxyanisole and its metabolite tert-butylhydroquinone differentially regulate mitogen-activated protein kinases. The role of oxidative stress in the activation of mitogen-activated protein kinases by phenolic antioxidants. PubMed.

Sources

- 1. welltchemicals.com [welltchemicals.com]

- 2. foodadditives.net [foodadditives.net]

- 3. nbinno.com [nbinno.com]

- 4. Butylated hydroxyanisole and its metabolite tert-butylhydroquinone differentially regulate mitogen-activated protein kinases. The role of oxidative stress in the activation of mitogen-activated protein kinases by phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 7. mdpi.com [mdpi.com]

- 8. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. TBHQ-Overview of Multiple Mechanisms against Oxidative Stress for Attenuating Methamphetamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-O-Hexyl-2,3,5-Trimethylhydroquinone Ameliorates the Development of Preeclampsia through Suppression of Oxidative Stress and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective effects of 1‐O‐hexyl‐2,3,5‐trimethylhydroquinone on ischaemia/reperfusion‐induced neuronal injury by activating the Nrf2/HO‐1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tert-Butylhydroquinone - Wikipedia [en.wikipedia.org]

- 19. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Mechanisms of 1,2,3,4-Tetrahydroisoquinoline (HTHQ) in Preclinical Models of Parkinson's Disease

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals investigating the therapeutic potential of 1,2,3,4-Tetrahydroisoquinoline (HTHQ) and its derivatives for Parkinson's Disease (PD). We will dissect the core molecular mechanisms, provide validated experimental protocols, and present a framework for assessing the neuroprotective efficacy of this compound class in relevant preclinical models.

Introduction: The Rationale for Targeting Oxidative Stress and Cell Survival Pathways in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta[1][2][3]. This neuronal death leads to a profound dopamine deficiency in the striatum, manifesting in the cardinal motor symptoms of bradykinesia, resting tremor, rigidity, and postural instability[2][4][5]. While the precise etiology of idiopathic PD remains elusive, a confluence of genetic and environmental factors is thought to drive pathogenesis[3].

At the molecular level, two intertwined pathological processes are central to the demise of dopaminergic neurons: overwhelming oxidative stress and the failure of pro-survival signaling pathways[6][7][8][9]. Dopaminergic neurons are uniquely vulnerable due to the metabolic stress imposed by dopamine synthesis and auto-oxidation, which generates reactive oxygen species (ROS)[10]. This chronic oxidative burden, coupled with mitochondrial dysfunction, creates a toxic cellular environment that culminates in apoptosis[9][11][12].

Therefore, a rational therapeutic strategy for PD is not merely symptomatic relief but the deployment of neuroprotective agents that can directly counteract these core pathological drivers[3][9][13]. HTHQ, a lipophilic phenolic agent with potent antioxidant properties, and its endogenous derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), have emerged as promising candidates[1][14]. This guide elucidates the scientific basis for their neuroprotective effects and provides the technical means to investigate them.

Core Neuroprotective Mechanism I: Activation of the Nrf2/ARE Antioxidant Pathway

The primary and most robustly validated mechanism of HTHQ-mediated neuroprotection is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[14][15]. Nrf2 is the master regulator of the cellular antioxidant response, orchestrating the expression of a battery of cytoprotective genes[7][10][16][17].

The Keap1-Nrf2 Regulatory Axis

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation[10][16]. Electrophilic compounds and antioxidants like HTHQ can modify cysteine residues on Keap1, inducing a conformational change that disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus.

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes[16]. This transcriptional activation leads to the upregulation of numerous protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin (a potent antioxidant), carbon monoxide, and free iron[14][15][16].

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that neutralizes quinones and reduces oxidative stress[18].

-

Glutathione S-Transferases (GSTs): Catalyze the conjugation of glutathione to electrophilic compounds, facilitating their detoxification.

Studies have demonstrated that HTHQ treatment significantly increases the levels of both Nrf2 and its downstream target, HO-1, in neuronal cells. This enhanced antioxidant capacity protects neurons from toxin-induced oxidative stress and apoptosis[14][15]. Critically, the neuroprotective effects of HTHQ are lost when Nrf2 is silenced using siRNA, confirming the essentiality of this pathway[14].

Experimental Models and Protocols for Validation

To rigorously assess the neuroprotective effects of HTHQ, a combination of in vitro and in vivo models is essential. In vitro models offer a controlled environment for mechanistic studies and high-throughput screening, while in vivo models provide systemic validation of efficacy and behavioral outcomes.[4][12]

In Vitro Model: MPP+-Induced Neurotoxicity in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a cornerstone of PD research due to its human origin and ability to be differentiated into a dopaminergic-like phenotype.[1][19][20] MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of the neurotoxin MPTP, is a potent inhibitor of mitochondrial complex I, inducing oxidative stress and apoptosis, thereby mimicking key aspects of PD pathology.[1][11]

-

Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of HTHQ (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO). Incubate for 2 hours.

-

Toxin Exposure: Add MPP+ to a final concentration of 1 mM to all wells except the control group. Incubate for 24 hours.

-

MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the vehicle-treated, non-toxin control group.

In Vivo Model: MPTP-Induced Parkinsonism in Mice

The MPTP mouse model is a widely accepted preclinical model that recapitulates the selective loss of dopaminergic neurons in the substantia nigra and the resulting motor deficits seen in PD.[1][21][22]

-

Lysate Preparation: Following in vitro or in vivo experiments, harvest cells or dissected brain tissue (substantia nigra) and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key targets (e.g., Nrf2, HO-1, p-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin).[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensity using software like ImageJ and normalize to the loading control.

Data Presentation and Interpretation

Table 1: Neuroprotective Effect of HTHQ on MPP+-Induced Toxicity in SH-SY5Y Cells

| Treatment Group | HTHQ Conc. (µM) | Cell Viability (% of Control) ± SEM |

| Control (Vehicle) | 0 | 100 ± 4.5 |

| MPP+ (1 mM) | 0 | 48.2 ± 3.1 |

| MPP+ + HTHQ | 1 | 60.5 ± 3.9 |

| MPP+ + HTHQ | 10 | 78.9 ± 4.2 |

| MPP+ + HTHQ | 50 | 85.1 ± 3.7 |

| p < 0.05 vs. MPP+; *p < 0.01 vs. MPP+ |

Table 2: HTHQ Modulates Key Signaling Proteins in MPP+-Treated SH-SY5Y Cells (Relative Densitometry)

| Protein | Control | MPP+ | MPP+ + HTHQ (10 µM) |

| Nuclear Nrf2 | 1.0 ± 0.1 | 0.9 ± 0.2 | 2.8 ± 0.3 |

| HO-1 | 1.0 ± 0.1 | 1.2 ± 0.1 | 3.5 ± 0.4 |

| p-Akt / Total Akt | 1.0 ± 0.2 | 0.4 ± 0.1 | 0.9 ± 0.1** |

| Bcl-2 / Bax Ratio | 1.0 ± 0.1 | 0.3 ± 0.05 | 0.8 ± 0.1 |

| Cleaved Caspase-3 | 1.0 ± 0.2 | 4.1 ± 0.5* | 1.5 ± 0.3 |

| *p < 0.05 vs. Control; *p < 0.01 vs. MPP+ |

Conclusion and Future Directions

The evidence strongly supports the neuroprotective potential of HTHQ in preclinical models of Parkinson's disease. Its multifaceted mechanism of action, centered on the robust activation of the Nrf2 antioxidant pathway and the potential modulation of the PI3K/Akt survival cascade, makes it an attractive candidate for disease-modifying therapy. The experimental frameworks provided in this guide offer a self-validating system to confirm these mechanisms and evaluate the efficacy of HTHQ and its next-generation derivatives.

Future research should focus on optimizing drug delivery to the brain, exploring the therapeutic window in chronic and progressive models of PD, and investigating the interplay between HTHQ's antioxidant effects and its potential to mitigate neuroinflammation, another key hallmark of Parkinson's disease pathology.[23][24][25][26]

References

- Abe, K., Taguchi, K., Wasai, T., Ren, J., Utsunomiya, I., Shinohara, T., et al. (2001). Stereoselective Effect of (R)- And (S)-1-methyl-1,2,3,4-tetrahydroisoquinolines on a Mouse Model of Parkinson's Disease. Brain Research Bulletin.

- Chen, X., Liu, C., Chen, Y., et al. (2020). Neuroprotective effects of 1‐O‐hexyl‐2,3,5‐trimethylhydroquinone on ischaemia/reperfusion‐induced neuronal injury by activating the Nrf2/HO‐1 pathway. Journal of Cellular and Molecular Medicine.

- Sherer, T. B., Betarbet, R., Kim, J. H., et al. (2002).

- Kandasamy, M., et al. (Year not available). Protective Effect of Antioxidants on Neuronal Dysfunction and Plasticity in Huntington's Disease.

- Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). Animal Models of Parkinson's Disease. Academic Press.

- Guegan, Y., & Cenci, M. A. (2016). A Guide to Neurotoxic Animal Models of Parkinson's Disease. Cold Spring Harbor Protocols.

- Soto-Otero, R., Riguera-Vega, R., Méndez-Alvarez, E., Sánchez-Sellero, I., & López-Rivadulla Lamas, M. (1996). Interaction of 1,2,3,4-tetrahydroisoquinoline with some components of cigarette smoke: potential implications for Parkinson's Disease.

- Gourdon, B., et al. (Year not available). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications.

- BenchChem. (2025). Application Notes and Protocols: 4-Methyl-1,2,3,4-tetrahydroisoquinoline in Parkinson's Disease Models. BenchChem.

- ResearchGate. (n.d.). HTHQ against cerebral I/R injury via Nrf2 antioxidant pathway.

- Bolognin, S., et al. (Year not available). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience.

- Utsunomiya, I., et al. (Year not available). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology.

- Scantox. (n.d.). Parkinson's Disease In Vitro Models. Scantox.

- Al-Hasan, Y. M., et al. (Year not available). Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint. Biomolecules.

- O'Neill, E., et al. (2024). Robust In Vitro Models for Studying Parkinson's Disease? LUHMES Cells and SH-SH5Y Cells. Cells.

- Cannon, J. R., & Greenamyre, J. T. (2010). Neurotoxic in vivo models of Parkinson's disease recent advances. Progress in Brain Research.

- Salari, S., & Bagheri, M. (2019). In vivo, in vitro and pharmacologic models of Parkinson's disease. Physiological Research.

- Zhang, Y., et al. (Year not available). PI3K/AKT signaling mediated by G protein‑coupled receptors is involved in neurodegenerative Parkinson's disease (Review).

- Salari, S., & Bagheri, M. (n.d.). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Semantic Scholar.

- Wei, Z., et al. (2022). Role of Nrf2 in Parkinson's Disease: Toward New Perspectives. Frontiers in Aging Neuroscience.

- Inotiv. (n.d.). Parkinson's Disease. Inotiv.

- Kumar, P., & Kumar, D. (2015). p38 MAPK and PI3K/AKT signalling cascades in Parkinson's disease.

- Nabavi, S. F., et al. (Year not available). Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. Antioxidants & Redox Signaling.

- Dargusch, R., et al. (2000). Antioxidants and herbal extracts protect HT-4 neuronal cells against glutamate-induced cytotoxicity. Free Radical Research.

- Author not available. (2022). The PI3K-AKT pathway: A plausible therapeutic target in Parkinson's disease. Biomedicine & Pharmacotherapy.

- Li, Y., et al. (Year not available). PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. Frontiers in Pharmacology.

- Silva-Palacios, A., et al. (Year not available). Contribution of the Nrf2 Pathway on Oxidative Damage and Mitochondrial Failure in Parkinson and Alzheimer's Disease. Antioxidants.

- Varcin, M., et al. (Year not available). NRF2 Activation and Downstream Effects: Focus on Parkinson's Disease and Brain Angiotensin. Antioxidants.

- van Muiswinkel, F. L., & de Vries, H. E. (Year not available).

- Nakagawa-Hattori, Y., et al. (Year not available).

- Speisman, R. B., et al. (Year not available). Molecular mechanisms underlying the neuroprotection of environmental enrichment in Parkinson's disease.

- Not specified. (2024). Promise of Neuroprotection in Neurodegenerative Diseases Through HGF Compounds. Source Not Specified.

- Varrone, A., & Halldin, C. (2019). Neuroprotection in Parkinson's disease: facts and hopes. Journal of Neural Transmission.

- Pajares, M., et al. (Year not available). Inflammation in Parkinson's Disease: Mechanisms and Therapeutic Implications.

- Dauer, W., & Przedborski, S. (2003). Neurodegeneration and Neuroprotection in Parkinson Disease. Neuron.

- Singh, N., et al. (Year not available). Neuroprotective and Therapeutic Strategies against Parkinson's Disease: Recent Perspectives. Neural Plasticity.

- EMJ. (2025). Anti-Inflammatory Drugs Linked to Lower Parkinson's Risk. EMJ.

- Potashman, M., et al. (Year not available). The impact of anti-inflammatory therapy on Parkinson's disease incidence: A retrospective cohort study.

- Whitton, P. S. (Year not available).

- Yılmaz, M., & Lahut, S. (Year not available). Proinflammatory cytokines in Parkinson's disease and current treatment approaches. GSC Biological and Pharmaceutical Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Molecular mechanisms underlying the neuroprotection of environmental enrichment in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vivo, in vitro and pharmacologic models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of Nrf2 in Parkinson’s Disease: Toward New Perspectives [frontiersin.org]

- 8. The PI3K-AKT pathway: A plausible therapeutic target in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurodegeneration and Neuroprotection in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. An in vitro model of Parkinson's disease: linking mitochondrial impairment to altered alpha-synuclein metabolism and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scantox.com [scantox.com]

- 13. Neuroprotection in Parkinson’s disease: facts and hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of 1‐O‐hexyl‐2,3,5‐trimethylhydroquinone on ischaemia/reperfusion‐induced neuronal injury by activating the Nrf2/HO‐1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

- 18. NRF2 Activation and Downstream Effects: Focus on Parkinson’s Disease and Brain Angiotensin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Robust In Vitro Models for Studying Parkinson’s Disease? LUHMES Cells and SH-SH5Y Cells [mdpi.com]

- 21. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Neurotoxic in vivo models of Parkinson's disease recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. emjreviews.com [emjreviews.com]

- 25. Frontiers | Parkinson’s Disease: Can Targeting Inflammation Be an Effective Neuroprotective Strategy? [frontiersin.org]

- 26. gsconlinepress.com [gsconlinepress.com]

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Abstract

This compound (HTHQ) and its parent scaffold have emerged as privileged structures in medicinal chemistry, demonstrating significant potential as neuroprotective, antioxidant, and anti-inflammatory agents.[1][2][3] Recent studies have highlighted HTHQ's efficacy in mitigating oxidative stress and neuroinflammation in preclinical models of Parkinson's disease, in some cases outperforming established drugs.[2][4][5][6] This technical guide provides a comprehensive overview of a primary synthesis pathway for HTHQ, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the core reactions, provide detailed experimental protocols, and offer insights into the causality behind critical experimental choices, ensuring a blend of theoretical knowledge and practical applicability.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively approached via a two-stage process. This strategy leverages a classic quinoline synthesis reaction followed by a standard reduction.

-

Stage 1: Formation of the Dihydroquinoline Core. The initial and most critical stage involves the construction of the heterocyclic ring system. This is achieved through the acid-catalyzed condensation of p-aminophenol with acetone to form the intermediate, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. This reaction is a variant of the well-established Doebner-von Miller reaction.[7][8]

-

Stage 2: Reduction to the Tetrahydroquinoline. The second stage involves the reduction of the C3-C4 double bond within the dihydroquinoline ring system to yield the final saturated tetrahydroquinoline product. This is typically accomplished via catalytic hydrogenation.[9]

Caption: Overall two-stage synthesis workflow for HTHQ.

Stage 1: Synthesis of 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

The cornerstone of this synthesis is the Doebner-von Miller reaction, a robust method for creating the quinoline scaffold from an aromatic amine and α,β-unsaturated carbonyl compounds.[8][10] In this specific application, the α,β-unsaturated ketone, mesityl oxide, is generated in situ from the acid-catalyzed self-condensation of two acetone molecules.

Reaction Mechanism

The mechanism is a multi-step sequence that validates the choice of an acidic catalyst, which is crucial for both the initial aldol condensation and the subsequent cyclization and dehydration steps.

-

Formation of the Electrophile: Two molecules of acetone undergo an acid-catalyzed aldol condensation to form mesityl oxide.

-

Conjugate Addition (Michael Addition): The lone pair of the nitrogen atom in p-aminophenol acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone (mesityl oxide). This is a key step that forms the initial carbon-nitrogen bond.

-

Tautomerization & Cyclization: The intermediate undergoes tautomerization to form an enol, which is followed by an intramolecular electrophilic attack from the activated aromatic ring onto the carbonyl carbon, closing the six-membered heterocyclic ring.

-

Dehydration: The resulting alcohol is protonated under the acidic conditions and eliminated as a water molecule, creating the C3-C4 double bond characteristic of the 1,2-dihydroquinoline product.

Caption: Mechanistic pathway for the Doebner-von Miller reaction.

Experimental Protocol: Doebner-von Miller Condensation

Disclaimer: This protocol is intended for qualified professionals. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed.

Materials:

-

p-Aminophenol

-

Acetone (reagent grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-aminophenol (1.0 eq).

-

Add acetone (10-15 eq) to the flask. The large excess of acetone serves as both a reactant and the solvent.

-

While stirring, slowly and carefully add concentrated hydrochloric acid (0.5 - 1.0 eq) to the mixture through the condenser. Causality: The acid acts as a catalyst for both the initial aldol condensation of acetone and the subsequent cyclization. The reaction is often exothermic.[11]

-

Heat the reaction mixture to reflux (approx. 56-60°C) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. A significant portion of the excess acetone can be removed under reduced pressure using a rotary evaporator.

-

Dilute the remaining residue with water and carefully neutralize the mixture with a 10% NaOH solution until it reaches a pH of 7-8. This step is critical to deprotonate the product and facilitate its extraction.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. The product may be purified further by column chromatography or recrystallization if necessary.

Stage 2: Reduction of 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

The conversion of the dihydroquinoline intermediate to the final tetrahydroquinoline product is a straightforward reduction of the endocyclic double bond. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Rationale for Methodology

Catalytic hydrogenation using a heterogeneous catalyst like Palladium on Carbon (Pd/C) is a standard and highly effective method for reducing carbon-carbon double bonds without affecting the aromatic ring or other functional groups under controlled conditions.[9] The catalyst provides a surface for the adsorption of both hydrogen gas and the substrate, facilitating the hydrogen transfer.

Experimental Protocol: Catalytic Hydrogenation

Disclaimer: This procedure involves hydrogen gas and requires specialized equipment (e.g., a hydrogenation apparatus or a balloon setup) and extreme caution. The reaction must be performed in a well-ventilated fume hood, away from any ignition sources.

Materials:

-

6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (crude or purified)

-

Palladium on Carbon (10% Pd-C)

-

Ethanol or Methanol (reagent grade)

-

Hydrogenation apparatus or balloon filled with hydrogen gas

-

Celite or a similar filter aid

Procedure:

-

Dissolve the dihydroquinoline intermediate (1.0 eq) in ethanol (10-20 mL per gram of substrate) in a suitable reaction flask.

-

Carefully add 10% Pd-C catalyst to the solution (typically 5-10% by weight of the substrate). Causality: Pd/C is a highly efficient catalyst for this type of reduction, offering a large surface area for the reaction.[9]

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Introduce hydrogen gas (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature. The reaction is typically run at atmospheric or slightly elevated pressure.

-

Monitor the reaction by TLC until the starting material is completely consumed (usually 4-8 hours).

-

Once complete, carefully purge the system again with an inert gas to remove all residual hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Expertise Insight: It is crucial to keep the Celite pad wet with the solvent during filtration to prevent the pyrophoric catalyst from coming into contact with air.

-

Wash the filter cake with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound (HTHQ), typically as an oil or a low-melting solid.[9]

Data Summary

The following table provides a summary of typical reaction parameters for the synthesis of HTHQ. Yields are highly dependent on reaction scale and purification methods.

| Reaction Stage | Key Reactants | Catalyst | Solvent | Temperature | Typical Reaction Time |

| Stage 1: Condensation | p-Aminophenol, Acetone | Conc. HCl | Acetone | Reflux (~60°C) | 12 - 24 hours |

| Stage 2: Reduction | Dihydroquinoline Intermediate | 10% Pd/C | Ethanol | Room Temp. | 4 - 8 hours |

Conclusion

The synthesis of this compound presented herein is a robust and scalable pathway grounded in fundamental organic chemistry principles. By understanding the mechanistic details of the Doebner-von Miller condensation and applying standard catalytic hydrogenation techniques, researchers can reliably access this valuable compound. The potent antioxidant and neuroprotective properties of HTHQ make it a compound of significant interest for further investigation in drug discovery and development, particularly in the field of neurodegenerative diseases.[1][4]

References

- Scott, M. E., & Chiu, P. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.

- Scott, M. E., & Chiu, P. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Scott, M. E., & Chiu, P. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Scilit.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

- Benchchem. (n.d.). 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline.

- Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.

- Liu, Y., et al. (2011). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.

- Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

- Avdeeva, E. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI.

- Avdeeva, E. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed Central.

- Krymskii, M. A., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed.

- Avdeeva, E. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. ResearchGate.

- Avdeeva, E. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

structural analysis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

An In-Depth Technical Guide to the Structural Analysis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

This guide provides a comprehensive technical overview of the (HTHQ), a molecule of significant interest for its neuroprotective and antioxidant properties.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document delves into the core methodologies and scientific rationale behind the elucidation of its structure, chemical properties, and synthesis.

Introduction to a Promising Neuroprotective Agent

This compound, hereafter referred to as HTHQ, is a heterocyclic compound with the molecular formula C12H17NO and a molecular weight of 191.274 g/mol .[4] It is a hydroxylated derivative of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and has emerged as a privileged structure in medicinal chemistry.[1] Recent preclinical studies have highlighted its potential in mitigating the pathogenesis of neurodegenerative diseases, such as Parkinson's disease.[2][3][5] Research indicates that HTHQ can alleviate oxidative stress and suppress apoptosis, demonstrating superior efficacy in some models compared to established drugs like rasagiline.[2][3] The therapeutic potential of HTHQ is intrinsically linked to its molecular architecture, particularly the phenolic hydroxyl group and the secondary amine within the tetrahydroquinoline scaffold, which are key to its antioxidant capabilities.[6] A thorough understanding of its structure is therefore paramount for mechanism-of-action studies, synthesis of more potent analogs, and overall drug development.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 61855-46-7 | [4] |

| Molecular Formula | C12H17NO | [4] |

| Molecular Weight | 191.274 g/mol | [4] |

| SMILES | CC1CC(C)(C)NC2=C1C=C(O)C=C2 | [4] |

| InChIKey | WYUZAQKIFRPZED-UHFFFAOYNA-N | [4] |

Synthetic Pathways to the Tetrahydroquinoline Core

The synthesis of HTHQ leverages established methodologies for constructing the tetrahydroquinoline scaffold. The process can be conceptualized as a multi-stage approach, beginning with the creation of a dihydroquinoline precursor, followed by reduction and functional group manipulation.

A common route to the core structure involves the condensation of an aromatic amine with an acetone derivative.[7][8] For instance, 2,2,4-trimethyl-1,2-dihydroquinoline, a direct precursor to the saturated scaffold, can be synthesized by reacting aniline with acetone in the presence of an acid catalyst like hydrogen fluoride and boron trifluoride.[7] This intermediate is then subjected to hydrogenation to yield 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. A typical procedure involves dissolving the dihydroquinoline in ethanol and reacting it under a hydrogen atmosphere with a palladium-on-carbon (Pd/C) catalyst.[9]

The final introduction of the crucial 6-hydroxy group can be achieved through dealkylation of a corresponding ether. For example, a common strategy for synthesizing hydroxylated tetrahydroquinolines is the demethylation of a methoxy-substituted analog using reagents like boron tribromide.[10] A specific method for a closely related compound involves the dealkylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline with hydrobromic acid to yield the 6-hydroxy derivative.[11] This foundational knowledge allows for the targeted synthesis of HTHQ for research and development.

Caption: Generalized synthetic workflow for HTHQ.

A Multi-Technique Approach to Structural Elucidation

Confirming the precise atomic arrangement of HTHQ requires a synergistic application of modern analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the molecule's identity and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~6.5-6.8 | m | 3H | Ar-H | Aromatic protons on the hydroxyl-bearing ring. |

| ~4.5 | br s | 1H | -OH | Phenolic hydroxyl proton, broad due to exchange. |

| ~3.6 | br s | 1H | -NH | Secondary amine proton, broad due to exchange. |

| ~2.8-3.0 | m | 1H | C4-H | Methine proton adjacent to the aromatic ring. |

| ~1.6-1.8 | m | 2H | C3-H₂ | Methylene protons on the saturated ring. |

| ~1.3 | s | 6H | C2-(CH₃)₂ | Geminal dimethyl protons, singlet. |

| ~1.2 | d | 3H | C4-CH₃ | Methyl group at C4, doublet due to coupling with C4-H. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C6 (C-OH) |

| ~140 | C8a |

| ~125 | C4a |

| ~115-120 | C5, C7, C8 |

| ~55 | C2 |

| ~45 | C4 |

| ~35 | C3 |

| ~30 | C2-(CH₃)₂ |

| ~20 | C4-CH₃ |

Experimental Protocol: Acquiring an NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of purified HTHQ in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires more scans due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns. For HTHQ (C12H17NO), the expected monoisotopic mass is approximately 191.1310 Da.[13] Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for analysis.

Predicted Fragmentation Pathway: The fragmentation of HTHQ is expected to be directed by the stable aromatic ring and the functional groups. Key fragmentations would likely involve:

-

Loss of a methyl group (-15 Da): A prominent fragmentation pathway for trimethyl-substituted compounds, leading to a stable ion at m/z ~176.

-

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the saturated heterocyclic ring can occur, although this may be less favored than other pathways.

-

Cleavage adjacent to the nitrogen atom: This can lead to various smaller fragments.

Caption: Predicted key fragmentation of HTHQ in Mass Spectrometry.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of HTHQ (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample into the Gas Chromatograph (GC) inlet, which is typically heated to ~250°C to ensure rapid volatilization.

-

Chromatographic Separation: The sample travels through a capillary column (e.g., a 30m DB-5ms) with a carrier gas (e.g., Helium). A temperature gradient is applied to the column oven to separate HTHQ from any impurities.

-

Ionization: As HTHQ elutes from the GC column, it enters the mass spectrometer's ion source (typically using 70 eV electron ionization).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum that is plotted as relative intensity versus m/z.

X-ray Crystallography

For an unequivocal determination of the three-dimensional structure, including stereochemistry and solid-state conformation, single-crystal X-ray diffraction is the gold standard. This technique requires the growth of a high-quality single crystal of the compound. While no crystal structure has been published for HTHQ itself, analysis of related structures like 6-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline provides valuable insight into the expected conformation of the heterocyclic ring.[14] The tetrahydroquinoline ring is not planar and will adopt a conformation (such as a half-chair) that minimizes steric strain between the methyl groups.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of HTHQ. This is a critical and often challenging step, typically achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: Select a suitable crystal (typically <0.5 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and the electron density map of the crystal.

-

Structure Refinement: An atomic model is built into the electron density map and refined to achieve the best fit with the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

Applications and Biological Significance

The structural features of HTHQ are directly responsible for its significant biological activity. The combination of a hydrogen-donating phenolic hydroxyl group and a secondary amine within the heterocyclic ring makes it a potent antioxidant.[6]

-

Neuroprotection: Studies in rat models of Parkinson's disease have shown that HTHQ administration leads to a significant decrease in oxidative stress markers.[2][3][15] It reduces the levels of lipid and protein oxidation products and alleviates neuroinflammation mediated by NF-κB.[3][5] This action helps protect dopaminergic neurons and improve motor coordination.[1][3]

-

Antioxidant Activity: The parent structure, 2,2,4-trimethyl-1,2-dihydroquinoline, is known for its use as a polymer antioxidant.[7] HTHQ builds on this property, demonstrating the ability to scavenge free radicals effectively, which is a key mechanism in its protective effects against cellular damage.[5][6]

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the combined power of NMR spectroscopy, mass spectrometry, and X-ray crystallography. Its well-defined structure, featuring a tetrahydroquinoline core with key methyl and hydroxyl substitutions, underpins its promising activity as a neuroprotective and antioxidant agent. The detailed methodologies presented in this guide provide a robust framework for researchers engaged in the synthesis, characterization, and development of HTHQ and its analogs as potential therapeutics for neurodegenerative disorders.

References

- This compound | CAS 61855-46-7. Synthink.[Link]

- Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com.[Link]

- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. PubChem.[Link]

- 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PubChem.[Link]

- Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed.[Link]

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed.[Link]

- Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

- Tetrahydroquinoline synthesis. Organic Chemistry Portal.[Link]

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed Central.[Link]

- 1,2,3,4-Tetrahydroquinolin-6-ol. PubChem.[Link]

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease.

- Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by dealkylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline when exposed to hydrobromic acid.

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.[Link]

- Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI.[Link]

- 1,2,3,4-Tetrahydroisoquinolin-6-ol. PubChem.[Link]

- Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. The Royal Society of Chemistry.[Link]

- Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook.[Link]

- msbnk-bafg-csl23111014828. MassBank.[Link]

- para-methyl tetrahydroquinoline. The Good Scents Company.[Link]

- Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook.[Link]

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences.[Link]

- Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate.

- 1,2,3,4-Tetrahydroquinoline. PubChem.[Link]

- 6-Ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline.

- X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione... University of Helsinki.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS 61855-46-7 [matrix-fine-chemicals.com]

- 5. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 8. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. 1,2,3,4-TETRAHYDROQUINOLIN-6-OL | 3373-00-0 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | C12H17NO | CID 3684642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

HTHQ as a potential therapeutic agent for neurodegeneration

An In-Depth Technical Guide to the Investigation of 1,2,4-Benzenetriol (HTHQ) as a Potential Therapeutic Agent for Neurodegeneration

Authored for: Senior Researchers, Scientists, and Drug Development Professionals

Executive Summary